N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a pyridine ring, a thiazole ring, and an acetamide group. Its complex structure allows it to participate in various chemical reactions and makes it a potential candidate for numerous scientific applications.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and differentiation.
Mode of Action
It can be inferred from related compounds that it may bind to its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding could potentially inhibit the activity of the target, leading to changes in cellular processes.
Pharmacokinetics
It is suggested that compounds with a tpsa >140 a o are expected to have poor oral bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a pyridine ring, which is a common structure in many biologically active compounds . The pyridine ring can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific biochemical context and the other functional groups present on the N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide molecule .
Cellular Effects
Based on its structure, it is possible that it could influence cell function by interacting with various cellular components . For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects would likely depend on the concentration of the compound and the specific type of cell .
Molecular Mechanism
It is possible that it could exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, or causing changes in gene expression .
Dosage Effects in Animal Models
Such information could provide valuable insights into the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
Understanding these pathways could provide insights into the compound’s biological effects and potential drug interactions .
Transport and Distribution
Such information could help to predict the compound’s effects on different tissues and organs .
Subcellular Localization
Understanding where the compound localizes within cells could provide insights into its potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, with iodine and tert-butyl hydroperoxide (TBHP) as promoters. This method is mild and metal-free, making it an environmentally friendly option .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have been studied for their medicinal properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have applications in medicinal chemistry.
Uniqueness
N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to its combination of a pyridine ring, a thiazole ring, and an acetamide group. This unique structure allows it to participate in a wider range of chemical reactions and enhances its potential for various scientific applications.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11(21)18-13-6-4-12(5-7-13)15-10-22-16(20-15)19-14-3-2-8-17-9-14/h2-10H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSOQLGNSGOEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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